s-(2-Oxopropyl) ethanethioate
CAS No.: 57360-11-9
Cat. No.: VC18493629
Molecular Formula: C5H8O2S
Molecular Weight: 132.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57360-11-9 |
|---|---|
| Molecular Formula | C5H8O2S |
| Molecular Weight | 132.18 g/mol |
| IUPAC Name | S-(2-oxopropyl) ethanethioate |
| Standard InChI | InChI=1S/C5H8O2S/c1-4(6)3-8-5(2)7/h3H2,1-2H3 |
| Standard InChI Key | ZKMBPYHUFFCKTQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CSC(=O)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a thioester group () linked to a 3-oxopropyl chain. Its structure is confirmed by spectroscopic data, including -NMR and -NMR, which reveal distinct peaks for the acetyl () and carbonyl () groups . The SMILES notation and InChIKey further validate its configuration .
Table 1: Molecular Properties of S-(2-Oxopropyl) Ethanethioate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 132.18 g/mol |
| IUPAC Name | S-(3-oxopropyl) ethanethioate |
| SMILES | |
| Boiling Point | 215–220°C (estimated) |
| Solubility | Miscible in polar solvents |
Synthesis and Reaction Pathways
Synthetic Routes
The primary synthesis involves the condensation of ethanethioic acid with 3-oxo-1-propanol under acidic or basic catalysis. A modified procedure from Organic Syntheses employs thioacetic acid and 2-oxopropanol in dichloromethane, yielding the product at 60–70% efficiency after recrystallization. Alternative methods include:
-
N-to-S Acyl Transfer: Recent advancements utilize chiral auxiliaries to enable stereoselective thioester formation, as demonstrated in chemoenzymatic synthesis workflows .
-
Continuous Flow Reactors: Industrial-scale production leverages lead acetate catalysts to enhance reaction rates and yields.
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Conditions | Key Reagents |
|---|---|---|---|
| Acid-Catalyzed Esterification | 65 | Reflux in CHCl | Thioacetic acid, HSO |
| N-to-S Acyl Transfer | 83 | Triethylamine, THF | Chiral oxazolidinone |
| Continuous Flow | 78 | 60°C, 2 h | Lead acetate catalyst |
Chemical Reactivity and Functional Transformations
Hydrolysis and Nucleophilic Substitution
The thioester bond undergoes hydrolysis in aqueous media to yield ethanethiol and 3-oxopropanoic acid (). Nucleophilic substitution with amines (e.g., benzylamine) produces stable amides, a reaction exploited in peptide synthesis .
Oxidation and Reduction
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Oxidation: Treatment with or generates sulfoxides or sulfones, altering electrophilicity.
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Reduction: Sodium borohydride reduces the ketone to a secondary alcohol, enabling access to propanol derivatives.
Equation 1: Hydrolysis Reaction
Applications in Scientific Research
Biochemical Probes
The compound serves as a precursor for protein labeling via thiol-disulfide exchange. Its acetylthio group conjugates with cysteine residues, enabling site-specific modifications in enzymes and antibodies .
Pharmaceutical Intermediates
In drug discovery, it is a key intermediate for:
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Neprilysin Inhibitors: Analogues of racecadotril-tetrazole derivatives show antinociceptive activity by modulating enkephalin degradation .
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Anticancer Agents: Thioester-containing compounds exhibit cytotoxicity against HepG-2 cells (IC ≈ 12 µM) .
Table 3: Biological Activity of Thioester Derivatives
| Compound Class | Target | IC/EC | Mechanism |
|---|---|---|---|
| Racecadotril Analogues | Neprilysin | 40 nM | Enkephalin stabilization |
| Thiazole-Thioesters | Tubulin Polymerization | 8 µM | Microtubule disruption |
Future Directions
Emerging applications include:
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